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C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE

Cat. No.: B2710004
CAS No.: 1196154-38-7
M. Wt: 154.213
InChI Key: RVDSUZZDSIKIBX-UHFFFAOYSA-N
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Description

Strategies for Isoxazole Ring Formation and Functionalization

The formation of the isoxazole ring is a critical step in the synthesis of the target compound. Several powerful and versatile methods are available for constructing this heterocyclic scaffold, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

One of the most prominent and widely utilized methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene, to form the isoxazole or isoxazoline ring, respectively. researchgate.netresearchgate.net The versatility of this reaction allows for the introduction of a wide range of substituents onto the isoxazole core by varying the starting materials.

Nitrile oxides are key intermediates in 1,3-dipolar cycloaddition reactions for isoxazole synthesis. researchgate.net They are typically generated in situ from various precursors to avoid their rapid dimerization. researchgate.net Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxamoyl halides, the dehydration of primary nitroalkanes, and the oxidation of aldoximes. researchgate.net For the synthesis of 3-tert-butyl substituted isoxazoles, a suitable precursor would be pivaldoxime, which upon oxidation, would generate tert-butyl nitrile oxide.

The choice of the dipolarophile is crucial for determining the substitution pattern of the final isoxazole product. To obtain a 5-substituted isoxazole, a terminal alkyne is typically employed. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the nitrile oxide and the dipolarophile.

A novel method for generating nitrile oxides from oximes using tert-butyl hypoiodite (t-BuOI) has been reported. This reagent, generated in situ, facilitates the cycloaddition of oximes to alkynes, yielding isoxazoles under mild conditions. organic-chemistry.org Another approach involves the use of tert-butyl nitrite (TBN) to induce a radical nitrile oxidation and intramolecular cycloaddition, allowing for the synthesis of complex fused isoxazole structures. nih.govnih.gov

Nitrile Oxide PrecursorMethod of GenerationDipolarophile ExampleResulting Isoxazole Substitution
PivaldoximeOxidation (e.g., with Chloramine-T) researchgate.netPropargyl alcohol3-tert-butyl-5-(hydroxymethyl)isoxazole
Hydroxamoyl halidesBase-mediated dehydrohalogenation nih.govPhenylacetylene3-substituted-5-phenylisoxazole
Primary nitroalkanesDehydration (e.g., Mukaiyama's reagent)Ethyl propiolate3-substituted-5-carboethoxyisoxazole
AldoximesOxidation with t-BuOI organic-chemistry.orgStyrene3-substituted-5-phenylisoxazoline
Alkenyl/alkynyl-substituted aryl methyl ketonestert-Butyl nitrite (TBN) induced radical nitrile oxidation nih.govnih.govIntramolecular cycloadditionFused isoxazole/isoxazoline systems

Recent advancements in isoxazole synthesis have focused on the development of catalytic methods for 1,3-dipolar cycloaddition reactions. These catalytic approaches offer advantages such as improved reaction rates, higher yields, and enhanced regioselectivity. Both metal-based and organocatalytic systems have been explored.

Copper(I)-catalyzed cycloadditions, often referred to as "click chemistry," have been successfully applied to the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides. nih.govorganic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, providing a facile route to 3,5-di- and 3,4,5-trisubstituted isoxazoles. rsc.org Furthermore, solvent-free mechanochemical synthesis of 3,5-isoxazoles has been achieved using a recyclable Cu/Al2O3 nanocomposite catalyst, highlighting a green chemistry approach. nih.govrsc.org Chiral N,N'-dioxide–nickel(II) complexes have been utilized as catalysts for the highly enantioselective 1,3-dipolar cycloaddition of nitrile oxides with 3-arylidene-oxindoles. acs.org

CatalystReactantsProductReference
Copper(I)Terminal alkynes, Nitrile oxide precursors3,5-disubstituted isoxazoles nih.govorganic-chemistry.org
N-Heterocyclic Carbene (NHC)Alkynes, Nitrile oxide precursors3,5-di- and 3,4,5-trisubstituted isoxazoles rsc.org
Cu/Al2O3 nanocompositeTerminal alkynes, Hydroxyimidoyl chlorides3,5-isoxazoles nih.govrsc.org
Chiral N,N'-dioxide–nickel(II) complexNitrile oxides, 3-arylidene-oxindolesSpiro-isoxazoline-oxindole derivatives acs.org

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like isoxazoles in a single step from three or more starting materials. ufms.br This strategy is highly valued in medicinal chemistry for the rapid generation of compound libraries.

The synthesis of substituted isoxazoles can be achieved through a one-pot, three-component reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. researchgate.netscispace.commdpi.com This reaction can be catalyzed by various catalysts, including acidic ionic liquids, sodium acetate, and even natural fruit juices, showcasing the versatility and potential for green synthetic routes. ufms.brresearchgate.netscispace.comscielo.br The mechanism typically involves the initial reaction of the β-ketoester with hydroxylamine to form an oxime intermediate, which then undergoes cyclization to form the isoxazole ring, followed by a Knoevenagel condensation with the aldehyde. scielo.br

A classical and reliable method for the synthesis of isoxazoles involves the condensation and subsequent ring-closure of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydroxylamine. youtube.com This reaction's regioselectivity, which determines whether a 3- or 5-substituted isoxazole is formed, is highly dependent on the reaction conditions, particularly the pH. nih.govresearchgate.net

For instance, the reaction of β-ketoesters with hydroxylamine can yield 3-hydroxyisoxazoles. Careful control of pH and temperature is necessary to favor the desired isomer over the formation of 5-isoxazolones. researchgate.nettandfonline.com An efficient synthesis of 3-hydroxyisoxazoles from β-ketoesters and hydroxylamine involves the reaction of the sodium salts of the β-ketoesters at low temperatures, followed by quenching with a strong acid. tandfonline.com

Introduction and Functionalization of the Methylamine Moiety

Once the 3-tert-butylisoxazole core is synthesized, the next step is the introduction of the methylamine group at the 5-position. A common strategy involves the synthesis of a precursor molecule with a functional group at the 5-position that can be readily converted to a methylamine.

For example, if the isoxazole is synthesized with a carboxylic acid or ester group at the 5-position, this can be converted to the corresponding amide, which can then be reduced to the amine. Alternatively, a 5-hydroxymethylisoxazole can be converted to a 5-chloromethyl or 5-bromomethyl derivative, which can then undergo nucleophilic substitution with an appropriate nitrogen source, such as ammonia or a protected amine, followed by deprotection. Another approach involves the reduction of a 5-cyanoisoxazole.

The functionalization of the isoxazole ring is a key aspect of developing a diverse range of derivatives. Transition metal-mediated cross-coupling reactions have become powerful tools for the C-H functionalization of isoxazoles, allowing for the introduction of various substituents at specific positions. researchgate.net

Precursor at 5-positionReagents for Conversion to Methylamine
Carboxylic acid/Ester1. SOCl2, NH3; 2. LiAlH4
Hydroxymethyl1. SOCl2 or PBr3; 2. NH3
CyanoLiAlH4 or H2/Raney Ni

An in-depth examination of the synthetic routes toward this compound, a notable heterocyclic compound, reveals a variety of strategic chemical approaches. The methodologies for constructing this molecule and its analogues are multifaceted, involving precise techniques for ring formation, functional group introduction, and sustainable manufacturing practices. This article focuses solely on the chemical synthesis of this compound and related derivatives, adhering to a structured exploration of its synthetic methodologies, the incorporation of key structural motifs, and the application of green chemistry principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B2710004 C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE CAS No. 1196154-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-tert-butyl-1,2-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDSUZZDSIKIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Studies of C 3 Tert Butyl Isoxazol 5 Yl Methylamine

Reactions at the Isoxazole (B147169) Heterocyclic Ring System

The reactivity of the isoxazole ring in C-(3-tert-butyl-isoxazol-5-yl)-methylamine is influenced by the presence of the electron-donating tert-butyl group at the 3-position and the electron-withdrawing aminomethyl group at the 5-position. The inherent electronic properties of the isoxazole ring, with its nitrogen and oxygen heteroatoms, also play a crucial role in determining its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Potentials (Theoretical)

The isoxazole ring is generally considered to be an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution compared to benzene. However, the substituents on the ring can modulate this reactivity. The tert-butyl group at the C-3 position is an electron-donating group through inductive effects, which would theoretically increase the electron density of the ring, making it more amenable to electrophilic attack. Conversely, the aminomethyl group at the C-5 position is electron-withdrawing, which would deactivate the ring towards electrophiles.

The directing effect of these substituents must also be considered. The bulky tert-butyl group would sterically hinder attack at the adjacent C-4 position. The aminomethyl group, being electron-withdrawing, would direct incoming electrophiles to the meta-position, which in this case is the C-4 position. Given these opposing electronic effects and steric hindrance, electrophilic aromatic substitution on the isoxazole ring of this compound is predicted to be challenging and would likely require harsh reaction conditions. If a reaction were to occur, the most probable site of substitution would be the C-4 position, though the yield is expected to be low.

Table 1: Theoretical Electrophilic Aromatic Substitution of this compound

Electrophilic Reagent Expected Product (at C-4) Predicted Reactivity
Br₂ / FeBr₃ C-(4-Bromo-3-tert-butyl-isoxazol-5-yl)-methylamine Low
HNO₃ / H₂SO₄ C-(3-tert-butyl-4-nitro-isoxazol-5-yl)-methylamine Low
SO₃ / H₂SO₄ 5-(Aminomethyl)-3-tert-butyl-isoxazole-4-sulfonic acid Very Low

Nucleophilic Attack Pathways (Theoretical)

The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack. The presence of the electronegative oxygen and nitrogen atoms polarizes the ring system, creating electrophilic carbon centers. Theoretical studies on similar heterocyclic systems suggest that nucleophilic attack is a plausible reaction pathway. In the case of this compound, the C-5 position, bonded to the aminomethyl group, and the C-3 position, bonded to the tert-butyl group, are the most likely sites for nucleophilic attack.

Attack at the C-5 position could lead to the displacement of the aminomethyl group, although this would require a strong nucleophile and is generally not a facile process. A more likely scenario for nucleophilic interaction would be an addition-elimination reaction if a suitable leaving group were present on the ring, or a ring-opening reaction.

Ring Opening and Rearrangement Processes

Isoxazole rings are known to undergo ring-opening reactions under various conditions, such as treatment with base, acid, or reducing agents. This reactivity stems from the relatively weak N-O bond within the heterocyclic system. For this compound, base-catalyzed ring opening could be initiated by deprotonation of the C-4 position, followed by cleavage of the N-O bond to form a β-ketonitrile derivative.

Reductive ring cleavage is another common transformation for isoxazoles. Catalytic hydrogenation, for example, can cleave the N-O bond to yield an enaminoketone. Subsequent hydrolysis would then lead to a 1,3-dicarbonyl compound and ammonia.

Rearrangement reactions of isoxazoles can also be induced, often photochemically or thermally, leading to the formation of other heterocyclic systems. For instance, irradiation of isoxazoles can lead to the formation of oxazoles or pyrazoles through complex rearrangement pathways.

Reactivity of the Methylamine (B109427) Functional Group

The primary amine of the methylamine group is a key site of reactivity in this compound, readily undergoing reactions typical of primary amines.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the methylamine group makes it a good nucleophile, allowing it to readily participate in acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base will lead to the formation of the corresponding amides. This is a common and high-yielding reaction for primary amines.

Alkylation: The methylamine can also be alkylated with alkyl halides. However, this reaction is often difficult to control, and can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination provides a more controlled method for mono-alkylation.

Table 2: Representative Acylation and Alkylation Reactions of this compound

Reagent Reaction Type Product
Acetyl chloride Acylation N-((3-tert-butylisoxazol-5-yl)methyl)acetamide
Benzoyl chloride Acylation N-((3-tert-butylisoxazol-5-yl)methyl)benzamide
Methyl iodide Alkylation Mixture of mono-, di-, and trimethylated products

Condensation and Imine Formation

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removal of water.

These imines can be valuable synthetic intermediates. For example, they can be reduced to form secondary amines or be subjected to nucleophilic addition at the imine carbon.

Table 3: Imine Formation with this compound

Carbonyl Compound Product (Imine)
Benzaldehyde (E)-N-benzylidene-1-(3-(tert-butyl)isoxazol-5-yl)methanamine
Acetone N-((3-(tert-butyl)isoxazol-5-yl)methyl)propan-2-imine
Cyclohexanone N-((3-(tert-butyl)isoxazol-5-yl)methyl)cyclohexan-1-imine

Salt Formation Chemistry

The presence of a primary amine group (-NH2) on the methyl substituent at the 5-position of the isoxazole ring imparts basic properties to this compound. This allows it to readily react with a variety of inorganic and organic acids to form the corresponding ammonium salts. This salt formation is a fundamental chemical transformation that is often employed to improve the compound's solubility, crystallinity, and stability, which are critical parameters in pharmaceutical development.

The general reaction for salt formation involves the protonation of the lone pair of electrons on the nitrogen atom of the amine by an acid (HX), resulting in the formation of an ammonium salt.

General Salt Formation Reaction:

(3-tert-butyl-isoxazol-5-yl)methanamine + HX → [(3-tert-butyl-isoxazol-5-yl)methanaminium]X⁻

Commonly used acids for this purpose include hydrochloric acid (HCl), sulfuric acid (H2SO4), nitric acid (HNO3), phosphoric acid (H3PO4), methanesulfonic acid (CH3SO3H), and tartaric acid. The choice of the counter-ion (X⁻) can significantly influence the physicochemical properties of the resulting salt.

While specific experimental data on the salt formation of this compound is not extensively detailed in publicly available literature, the principles of amine salt formation are well-established. The properties of these salts can be predicted based on the nature of the acid used. For instance, hydrochloride salts often exhibit improved aqueous solubility and are a common choice for active pharmaceutical ingredients.

Hypothetical Data Table of Potential Salts and Their Expected Properties:

Acid UsedSalt NameExpected Properties
Hydrochloric AcidC-(3-tert-butyl-isoxazol-5-yl)-methylammonium chlorideLikely crystalline solid, improved aqueous solubility compared to the free base.
Sulfuric AcidC-(3-tert-butyl-isoxazol-5-yl)-methylammonium sulfatePotentially a crystalline solid, may have different solubility and hygroscopicity profile compared to the hydrochloride salt.
Acetic AcidC-(3-tert-butyl-isoxazol-5-yl)-methylammonium acetateMay be more soluble in organic solvents, potentially lower melting point.
Fumaric AcidC-(3-tert-butyl-isoxazol-5-yl)-methylammonium fumarateOften forms stable, crystalline salts with favorable pharmaceutical properties.

Transformations Involving the Tert-Butyl Substituent (Steric and Electronic Effects)

The tert-butyl group at the 3-position of the isoxazole ring plays a crucial role in the reactivity of this compound through both steric and electronic effects.

Steric Effects: The bulky nature of the tert-butyl group provides significant steric hindrance around the adjacent positions of the isoxazole ring. researchgate.net This steric crowding can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. For example, in electrophilic substitution reactions on the isoxazole ring, the tert-butyl group may hinder attack at the C4 position, thereby favoring substitution at other accessible sites. This steric protection can also enhance the stability of the molecule by shielding the isoxazole ring from certain chemical or enzymatic degradation pathways. nih.gov

Direct chemical transformations of the tert-butyl group itself are generally challenging due to the high strength of the C-C and C-H bonds within this moiety. Reactions typically require harsh conditions, such as strong oxidizing agents or high temperatures, which can lead to the degradation of the isoxazole ring. However, metabolic studies on drugs containing tert-butyl groups have shown that enzymatic oxidation can occur, leading to the formation of hydroxylated or carboxylated derivatives. nih.gov

Derivatization Strategies for this compound for Scaffold Diversification

The primary amine functionality of this compound serves as a key handle for a variety of derivatization reactions, enabling the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies. Common derivatization strategies include acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas.

Amide and Sulfonamide Formation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for exploring the impact of different substituents on biological activity.

Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to produce secondary and tertiary amines. This strategy allows for the introduction of a wide variety of alkyl and aryl substituents.

Urea (B33335) and Thiourea (B124793) Formation: The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. nih.gov These functional groups are known to participate in hydrogen bonding and can significantly influence the binding of a molecule to its biological target. For instance, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and evaluated as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3). nih.gov

Illustrative Derivatization Reactions:

ReagentProduct TypeGeneral Reaction
R-COClAmide(3-tert-butyl-isoxazol-5-yl)CH2NH2 + R-COCl → (3-tert-butyl-isoxazol-5-yl)CH2NHCOR + HCl
R-SO2ClSulfonamide(3-tert-butyl-isoxazol-5-yl)CH2NH2 + R-SO2Cl → (3-tert-butyl-isoxazol-5-yl)CH2NHSO2R + HCl
R-CHO, NaBH3CNSecondary Amine(3-tert-butyl-isoxazol-5-yl)CH2NH2 + R-CHO → (3-tert-butyl-isoxazol-5-yl)CH2NHCH2R
R-NCOUrea(3-tert-butyl-isoxazol-5-yl)CH2NH2 + R-NCO → (3-tert-butyl-isoxazol-5-yl)CH2NHCONHR

Mechanistic Investigations of Key Chemical Transformations

The chemical transformations of this compound and related isoxazole derivatives are governed by fundamental reaction mechanisms.

Amide and Urea Formation: The synthesis of amides and ureas from the primary amine proceeds through a nucleophilic acyl substitution mechanism. In the case of acylation with an acid chloride, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the amide. Similarly, in urea formation, the amine attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the final urea product.

Isoxazole Ring Formation: The synthesis of the 3-tert-butyl-isoxazole core itself often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.net The mechanism involves the concerted or stepwise addition of the 1,3-dipolar nitrile oxide to the triple bond of the alkyne. The regioselectivity of this reaction, which determines the substitution pattern of the resulting isoxazole, is influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne.

Isoxazole Ring Transformations: The isoxazole ring, while aromatic, can undergo various transformations under specific conditions. For instance, reductive cleavage of the N-O bond is a known reaction of isoxazoles, which can lead to the formation of β-enaminones or other open-chain products. The stability of the isoxazole ring in this compound is influenced by its substituents. The electron-donating tert-butyl group can affect the electron distribution within the ring and, consequently, its susceptibility to cleavage. Mechanistic studies of such ring-opening reactions often involve isotopic labeling and computational chemistry to elucidate the reaction pathways.

While specific mechanistic studies on this compound are not widely reported, the understanding of these general mechanistic principles allows for the prediction and control of its chemical reactivity in the synthesis of new and diverse molecular scaffolds.

Advanced Spectroscopic and Structural Elucidation Approaches for Isoxazole Methylamine Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation of C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the carbon-hydrogen framework of a molecule and confirm the connectivity of its atoms.

One-dimensional ¹H and ¹³C NMR spectra provide essential information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the expected chemical shifts are predicted based on the analysis of structurally similar isoxazole (B147169) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the tert-butyl, methylamine (B109427), and isoxazole ring protons. The tert-butyl group will exhibit a sharp singlet, typically in the upfield region (δ 1.2–1.5 ppm), integrating to nine protons. The methylene (B1212753) protons (-CH₂-) of the methylamine group are expected to appear as a singlet around δ 3.5–4.5 ppm. The single proton on the isoxazole ring (H-4) is particularly diagnostic, anticipated to resonate as a singlet in the range of δ 6.0–7.0 ppm, a region characteristic for protons on electron-rich heterocyclic rings. The amine (-NH₂) protons typically appear as a broad singlet whose chemical shift can vary depending on solvent and concentration; this signal will disappear upon exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group is expected around δ 30–35 ppm, with the methyl carbons appearing near δ 28–30 ppm. The methylene carbon of the aminomethyl group would likely resonate in the range of δ 35-45 ppm. For the isoxazole ring itself, three distinct signals are expected. Based on data from analogues like 3-amino-5-tert-butylisoxazole, the C3 carbon (attached to the tert-butyl group) and the C5 carbon (attached to the methylamine group) are predicted to appear far downfield, typically in the δ 160–180 ppm range. The C4 carbon, the only one bearing a proton, is expected to be significantly more shielded, with a chemical shift around δ 95–110 ppm. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (-C(CH₃)₃) 1.2 - 1.5 Singlet 9H
Methylene (-CH₂NH₂) 3.5 - 4.5 Singlet 2H
Isoxazole (H-4) 6.0 - 7.0 Singlet 1H

¹³C NMR Chemical Shift Data for Analogue Compound: 3-Amino-5-tert-butylisoxazole

Carbon Atom Chemical Shift (δ, ppm) in CDCl₃
C3 (attached to -NH₂) ~165
C4 ~90
C5 (attached to t-Bu) ~178
Quaternary C (t-Bu) ~33
Methyl C (t-Bu) ~28

Note: Data is for an analogue and serves as an estimation. spectrabase.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be relatively simple, primarily used to confirm the absence of coupling for the singlet signals of the tert-butyl, methylene, and isoxazole H-4 protons, reinforcing their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signal at δ 6.0–7.0 ppm to the isoxazole C4 carbon signal at δ 95–110 ppm. Similarly, it would connect the methylene proton signal (δ 3.5–4.5 ppm) to its corresponding carbon and the tert-butyl proton signal (δ 1.2–1.5 ppm) to its respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is critical for confirming the substitution pattern. Key expected correlations would include:

The tert-butyl protons showing correlations to the isoxazole C3 and the quaternary carbon of the tert-butyl group.

The isoxazole H-4 proton showing correlations to both C3 and C5 of the ring.

The methylene (-CH₂-) protons showing a crucial correlation to the isoxazole C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show a correlation between the methylene protons and the isoxazole H-4 proton, confirming their proximity on the 5-membered ring.

Mass Spectrometry Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₄N₂O), the expected exact mass can be calculated with high precision. An experimental HRMS value that matches the calculated mass to within a few parts per million (ppm) serves as strong evidence for the assigned molecular formula.

Calculated Exact Mass for this compound

Molecular Formula Ion Type Calculated Monoisotopic Mass (Da)
C₈H₁₄N₂O [M+H]⁺ 155.1184

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented to produce a spectrum of daughter ions. This fragmentation pattern is characteristic of the molecule's structure. For isoxazole derivatives, a common fragmentation pathway involves the cleavage of the weak N-O bond of the isoxazole ring. For this compound, characteristic fragmentation would likely involve:

Loss of the tert-butyl group as a stable carbocation.

Cleavage of the bond between the methylene group and the isoxazole ring.

Ring-opening fragmentation pathways initiated by the cleavage of the N-O bond.

Analysis of these fragments allows for the confirmation of the different structural units and their connectivity within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300–3500 cm⁻¹ region. The C-H stretching of the tert-butyl and methylene groups would be observed just below 3000 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine is expected around 1590–1650 cm⁻¹. The isoxazole ring itself would produce a series of characteristic skeletal vibrations, including C=N and C=C stretching in the 1400–1650 cm⁻¹ region, and ring breathing modes at lower frequencies. The C-O-N stretching within the ring is also a characteristic feature.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for observing the symmetric vibrations of the molecule.

Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch 3300 - 3500
Primary Amine (-NH₂) N-H Bend 1590 - 1650
Alkyl C-H C-H Stretch 2850 - 2970
Isoxazole Ring C=N / C=C Stretch 1400 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In isoxazole derivatives, the key electronic transitions involve π electrons in the aromatic ring and non-bonding (n) electrons on the heteroatoms (nitrogen and oxygen).

The primary transitions observed in these systems are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). pharmatutor.org The π→π* transitions are typically high in energy and result in strong absorption bands, often appearing at shorter wavelengths in the UV spectrum. researchgate.net For the parent isoxazole molecule, studies combining VUV absorption and electron energy-loss spectroscopy have identified intense absorption bands dominated by π→π* transitions, with a notable peak around 6.0 eV to 6.3 eV. researchgate.netacs.org The n→π* transitions involve the lone pair electrons on the nitrogen and oxygen atoms. These transitions are generally lower in energy, occur at longer wavelengths, and are of lower intensity because they are often symmetry-forbidden. pharmatutor.org Electron energy-loss spectra for isoxazole have identified a triplet state at 5.68 eV resulting from an n→π* transition involving the nitrogen lone-pair orbital. researchgate.net

Substituents on the isoxazole ring, such as the tert-butyl group at the C-3 position and the methylamine group at the C-5 position, significantly influence the electronic transitions. These groups can cause shifts in the absorption wavelength (λmax) and changes in absorption intensity. Auxochromes, like the methylamine group, can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The specific electronic environment created by these substituents provides a unique spectroscopic fingerprint for the molecule.

Table 1: Typical Electronic Transitions in Isoxazole Derivatives
Transition TypeOrbitals InvolvedTypical Energy RegionRelative Intensity
π → πHOMO (π) → LUMO (π)High Energy (Short Wavelength, <250 nm)High
n → πHOMO (n) → LUMO (π)Lower Energy (Longer Wavelength, >250 nm)Low to Moderate

Application of X-ray Crystallography for Elucidating Molecular Architecture of Isoxazole Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby revealing the complete molecular architecture of isoxazole derivatives. nih.govnih.gov

Crystallographic studies on substituted isoxazoles have been instrumental in understanding their structure-activity relationships. nih.gov For instance, the analysis of various isoxazole derivatives reveals that the five-membered isoxazole ring is typically planar or near-planar. nih.gov The data obtained from these studies, including the crystal system, space group, and unit cell dimensions, provide a fundamental description of how the molecules pack in the solid state.

In a crystal structure of a related compound, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, the isoxazole ring was found to adopt an envelope conformation. nih.gov Such studies also elucidate the orientation of substituent groups relative to the isoxazole ring. For this compound, crystallography would precisely define the spatial arrangement of the bulky tert-butyl group and the flexible methylamine side chain.

Furthermore, X-ray crystallography is crucial for identifying and characterizing intermolecular interactions, such as hydrogen bonds and C—H⋯π interactions, which govern the crystal packing and can influence the compound's physical properties. nih.gov In many isoxazole structures, these non-covalent interactions create complex three-dimensional networks. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Isoxazole Derivative
ParameterValue
Chemical FormulaC17H18ClNO2
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)7.1197 (2)
b (Å)12.5516 (4)
c (Å)17.3916 (5)
Volume (ų)1553.82 (8)
Dihedral Angle (Isoxazole/Benzene)13.4 (2)°
nih.gov

Computational and Theoretical Investigations of C 3 Tert Butyl Isoxazol 5 Yl Methylamine and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, electronic landscape, and thermodynamic stability. These calculations solve approximations of the Schrödinger equation to provide detailed insights into the behavior of electrons within the molecule.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for determining the ground-state properties of molecules like C-(3-tert-butyl-isoxazol-5-yl)-methylamine.

Theoretical studies on related isoxazole (B147169) derivatives commonly employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p), to perform geometry optimizations and frequency calculations. researchgate.netresearchgate.net For this compound, the primary conformational flexibility arises from the rotation around two key single bonds: the C5-CH₂ bond (defining dihedral angle τ₁) and the CH₂-NH₂ bond (defining dihedral angle τ₂).

The bulky tert-butyl group at the C3 position exerts significant steric influence, restricting the conformational freedom of the adjacent parts of the molecule and potentially influencing the electronic distribution within the isoxazole ring. DFT calculations can map out the energetics of rotation around the C5-CH₂ bond, revealing the most stable arrangement of the methylamine (B109427) side chain relative to the ring. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Representative 3,5-Disubstituted Isoxazole using DFT (B3LYP/6-311+G(d,p)).
PropertyCalculated Value
Total Energy (Hartree)-632.125
HOMO Energy (eV)-6.85
LUMO Energy (eV)-0.21
HOMO-LUMO Gap (eV)6.64
Dipole Moment (Debye)2.54

While DFT is powerful, for higher accuracy, particularly for excited states or systems with complex electronic effects, ab initio and post-Hartree-Fock methods are employed. ststephens.net.in These methods are computationally more demanding but provide a more rigorous treatment of electron correlation—the interaction between individual electrons that DFT approximates.

Methods such as Møller-Plesset perturbation theory (MP2) are often used to obtain highly accurate ground-state geometries and vibrational frequencies, serving as a benchmark for DFT results. acs.org For studying photochemical behavior, multi-reference methods like Multi-Reference Configuration Interaction (MRCI) are necessary to accurately describe the electronic excited states of isoxazole and its analogues. researchgate.net Such high-level calculations are crucial for predicting vertical excitation energies and understanding the potential for photo-induced ring-opening reactions, a known reactivity pathway for isoxazoles. acs.org These calculations confirm the stability of the isoxazole ring in its ground state but also map out pathways for its transformation under energy input. researchgate.netacs.org

Molecular Modeling and Dynamics Simulations

Moving beyond static quantum calculations, molecular modeling and dynamics simulations provide a picture of the molecule's behavior over time and its interactions with its environment.

A Potential Energy Surface (PES) scan is a computational experiment where the energy of a molecule is calculated as a function of one or more of its geometric parameters, such as bond lengths or dihedral angles. stackexchange.comresearchgate.net For this compound, a two-dimensional PES scan varying the dihedral angles τ₁ (N-C5-C-N) and τ₂ (C5-C-N-H) would comprehensively map its conformational landscape.

The resulting surface would show low-energy valleys corresponding to stable conformers and energy barriers representing the transition states between them. This analysis reveals the molecule's preferred shapes in a given environment. The steric hindrance from the tert-butyl group is expected to create a more defined and restricted PES compared to less substituted isoxazoles, favoring conformations where the aminomethyl group is directed away from it.

Table 2: Illustrative Potential Energy Scan Data for Rotation Around the C5-CH₂ Bond (τ₁) in this compound.
Dihedral Angle (τ₁)Relative Energy (kcal/mol)Conformation
2.5Eclipsed
60°0.0Gauche (Staggered - Minimum)
120°2.8Eclipsed
180°0.4Anti (Staggered - Local Minimum)

Ligand-based design uses knowledge of active molecules to develop new, improved analogues. Quantitative Structure-Activity Relationship (QSAR) studies on isoxazole derivatives have identified key structural features that govern their biological activity. mdpi.comnih.govnih.gov These studies often reveal that properties like hydrophobicity, electrostatic potential, and steric bulk at specific positions on the isoxazole ring are critical for target binding. mdpi.comresearchgate.net

For this compound, exploring the "chemical space" would involve computationally modeling variations of the structure. For instance:

Modifying the C3-substituent: Replacing the tert-butyl group with smaller (e.g., isopropyl) or more polar groups could probe the importance of size and lipophilicity in a target binding pocket.

Modifying the C5-side chain: Extending the methylamine chain, adding substituents to the nitrogen, or replacing it with other functional groups (e.g., alcohol, amide) would explore different hydrogen bonding and electrostatic interactions.

Molecular dynamics (MD) simulations can further refine this process by placing designed analogues into a solvated environment or a target protein's active site, assessing the stability of the binding mode and calculating binding free energies. nih.govnih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting product regioselectivity, and calculating reaction rates. The most common and regioselective synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.netresearchgate.net

To synthesize this compound, the reaction would involve pivalonitrile oxide (generated from pivaldoxime) and propargylamine. Computational studies, particularly using DFT, can model this reaction pathway. The calculations show that the reaction proceeds through a concerted, though asynchronous, transition state. mdpi.com Analysis of the transition state geometry and the activation energy explains the high regioselectivity observed experimentally, where the bulky tert-butyl group of the nitrile oxide preferentially orients itself away from the substituent on the alkyne, leading to the 3,5-disubstituted product. mdpi.comnih.gov Steric and electronic factors in the transition state are the primary drivers for this outcome. mdpi.commdpi.com

Table 3: Representative DFT-Calculated Parameters for the Transition State of a 1,3-Dipolar Cycloaddition to form a 3,5-Disubstituted Isoxazole.
ParameterValue
Activation Energy (ΔG‡, kcal/mol)15.2
Imaginary Frequency (cm⁻¹)-255.4i
Forming C3-C4 Bond Length (Å)2.21
Forming O-C5 Bond Length (Å)2.05

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the spectroscopic properties of molecules, including this compound and its analogues. researchgate.netdergipark.org.tr These computational methods allow for the calculation of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis), which can be compared with experimental data to confirm molecular structures. dergipark.org.trnih.gov

The process typically begins with the optimization of the molecule's ground state geometry using a selected DFT functional, such as B3LYP or CAMB3LYP, paired with a basis set like 6-31G(d,p). researchgate.net Once the optimized geometry is obtained, further calculations can be performed to predict spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Studies on related bis-isoxazole structures have shown a strong correlation between theoretically computed NMR data and experimental findings, confirming the accuracy of the computational approach. nih.gov

Similarly, theoretical vibrational frequencies can be computed and compared with experimental FT-IR spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to achieve better agreement. dergipark.org.tr The analysis of electronic properties, such as UV-Vis absorption spectra, is often carried out using Time-Dependent DFT (TD-DFT). dergipark.org.trresearchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax). dergipark.org.tr Theoretical studies on isoxazole derivatives have utilized various functionals to analyze their absorption properties and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The table below presents hypothetical yet representative DFT-calculated NMR data for this compound, based on methods described in the literature for analogous compounds. dergipark.org.trnih.gov

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isoxazole C3-170.1
Isoxazole C46.25102.5
Isoxazole C5-165.8
Methylene (B1212753) (-CH₂)4.1040.2
Amine (-NH₂)1.85-
tert-Butyl C (quaternary)-32.4
tert-Butyl CH₃1.3028.9

Theoretical Studies on Intermolecular Interactions and Solvation Effects

Understanding how a molecule like this compound interacts with its environment is crucial for predicting its behavior in different media. Theoretical studies provide significant insights into intermolecular forces and the effects of solvation. jlu.edu.cn These investigations typically employ a range of computational models, from continuum solvation models to explicit molecular dynamics simulations. jlu.edu.cnnih.gov

Continuum solvation models, such as the Polarized Continuum Model (PCM), are widely used to study the influence of solvent polarity on molecular geometries and electronic structures. jlu.edu.cn In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. This method is effective for calculating the electrostatic component of the solvation free energy. chemrxiv.org

For a more detailed and specific understanding of solute-solvent interactions, discrete solvent models are used. jlu.edu.cn Molecular Dynamics (MD) simulations, for example, treat both the solute and a large number of individual solvent molecules explicitly. nih.gov These simulations can reveal specific intermolecular interactions, such as the formation of hydrogen bonds between the amine group of this compound and protic solvent molecules like water or ethanol. jlu.edu.cn

The combination of quantum mechanics and molecular mechanics (QM/MM) is another powerful approach. Free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate binding free energies and solvation free energies from MD simulation trajectories. nih.govchemrxiv.org This involves calculating the molecular mechanics energy in the gas phase and adding the solvation free energy, which is itself composed of electrostatic and nonpolar contributions. chemrxiv.org The electrostatic part is often calculated using the Poisson-Boltzmann equation, while the nonpolar part is determined from the solvent-accessible surface area. chemrxiv.org These theoretical approaches are vital for rationalizing the behavior of isoxazole derivatives in biological systems and for designing new molecules with desired properties. nih.gov

C 3 Tert Butyl Isoxazol 5 Yl Methylamine As a Versatile Synthetic Building Block

Incorporation into Complex Molecular Architectures

The primary amine functionality of C-(3-tert-butyl-isoxazol-5-yl)-methylamine serves as a key handle for its incorporation into more complex molecular structures. This is frequently achieved through reactions such as amide bond formation, reductive amination, and urea (B33335) or thiourea (B124793) formation. These reactions allow for the straightforward linkage of the isoxazole (B147169) moiety to other molecular fragments, leading to the construction of elaborate molecules with potential biological activity.

For instance, in the development of kinase inhibitors, this building block has been utilized to introduce the 3-tert-butyl-isoxazole motif into larger scaffolds. This specific isoxazole substitution pattern can be crucial for achieving desired potency and selectivity by interacting with specific amino acid residues in the target protein's binding site. Research has shown that N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives are potent FLT3 inhibitors, which are being explored for the treatment of acute myeloid leukemia. nih.govnih.gov The synthesis of these complex molecules often involves coupling this compound with various carboxylic acids, aldehydes, or isocyanates to generate a diverse library of compounds for biological screening.

The following table provides examples of reactions used to incorporate this compound into larger molecules:

Reaction TypeReactantResulting LinkageExample Application
Amide CouplingCarboxylic AcidAmide (-CONH-)Synthesis of enzyme inhibitors
Reductive AminationAldehyde/KetoneAmine (-CH2-NH-)Elaboration of core scaffolds
Urea FormationIsocyanateUrea (-NH-CO-NH-)Kinase inhibitor development nih.gov
Sulfonamide FormationSulfonyl ChlorideSulfonamide (-SO2NH-)Bioactive compound synthesis

Role in Scaffold-Hopping and Bioisosteric Replacement Strategies

In medicinal chemistry, scaffold hopping and bioisosteric replacement are critical strategies for lead optimization and the discovery of novel intellectual property. nih.govnih.govresearchgate.net this compound and its derivatives play a significant role in these approaches. The isoxazole ring is a well-established bioisostere for other aromatic and heteroaromatic systems, such as phenyl, pyridine, or pyrazole (B372694) rings. By replacing a core structural element of a known active compound with the 3-tert-butyl-isoxazole moiety, medicinal chemists can explore new chemical space, potentially leading to compounds with improved pharmacological profiles, such as enhanced potency, better selectivity, or more favorable pharmacokinetic properties. nih.govnih.govresearchgate.net

The tert-butyl group on the isoxazole ring provides steric bulk, which can be advantageous for filling specific hydrophobic pockets in a biological target. The methylamine (B109427) linker offers a point of attachment with a degree of conformational flexibility. This combination of features makes this compound an attractive fragment for scaffold-hopping endeavors aimed at identifying novel chemotypes with desired biological activities.

Original Scaffold/FragmentBioisosteric ReplacementPotential Advantages
Phenyl ring3-tert-Butyl-isoxazoleImproved metabolic stability, altered electronics, novel intellectual property
Carboxamide group5-Substituted isoxazoleModulation of hydrogen bonding, improved cell permeability
Other heterocyclic rings3-tert-Butyl-isoxazoleDifferent vector for substituent placement, unique SAR

Applications in Combinatorial Chemistry and Library Synthesis

The amenability of this compound to a variety of coupling reactions makes it an ideal building block for combinatorial chemistry and the synthesis of compound libraries. nih.gov By reacting this primary amine with a diverse set of building blocks (e.g., a collection of different carboxylic acids, aldehydes, or isocyanates), large libraries of related compounds can be rapidly generated. This high-throughput approach is essential in the early stages of drug discovery for identifying initial "hit" compounds.

The synthesis of these libraries can be performed using solid-phase or solution-phase parallel synthesis techniques. The robust nature of the isoxazole core and the reactivity of the amine group are well-suited for these automated or semi-automated methods. The resulting libraries of 3-tert-butyl-isoxazole-containing compounds can then be screened against a range of biological targets to identify molecules with interesting activities.

An example of a combinatorial library synthesis approach is outlined below:

Reactants

this compound (common core)

A diverse set of R-COOH (carboxylic acids)

A diverse set of R'-CHO (aldehydes)

Reactions

Parallel amide bond formation

Parallel reductive amination

Products

A library of amides: 3-tert-butyl-5-(R-amido)methyl-isoxazoles

A library of secondary amines: 3-tert-butyl-5-(N-R'-aminomethyl)-isoxazoles

Precursor for Heterocyclic Ring Annulations and Fused Systems

Beyond its use as a simple building block for appending to other molecules, the methylamine group of this compound can participate in cyclization reactions to form fused heterocyclic systems. These ring annulation reactions can lead to the formation of more rigid and structurally complex molecules with unique three-dimensional shapes.

For example, the primary amine can react with bifunctional reagents to construct a new ring fused to the isoxazole core. Such reactions might include condensation with β-ketoesters to form pyrimidinones (B12756618) or reaction with α,β-unsaturated ketones to yield dihydropyridines. The resulting fused isoxazole systems represent novel scaffolds that can be further elaborated and explored for their biological properties. The development of practical methods for the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been a subject of research. nih.gov

The following table illustrates potential heterocyclic ring systems that could be synthesized from this compound:

ReagentResulting Fused Ring System
β-Dicarbonyl compoundIsoxazolo[5,4-b]pyridine
α,β-Unsaturated esterDihydroisoxazolo[5,4-b]pyridinone
Phosgene equivalentIsoxazolo[5,4-d]pyrimidin-4(3H)-one
Carbon disulfideIsoxazolo[5,4-d]pyrimidine-4(3H)-thione

Principles of Molecular Recognition and Interaction Modalities for Isoxazole Derivatives with Tertiary Butyl and Methylamine Substituents

Influence of the Isoxazole (B147169) Ring on Molecular Interactions

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. rsc.orgmdpi.com This arrangement confers distinct electronic properties that are fundamental to its role in molecular interactions. As an electron-rich aromatic system, the isoxazole moiety can participate in various non-covalent interactions, including π-π stacking and cation-π interactions with complementary aromatic residues or charged species in a binding partner. rsc.orgmdpi.com

A key feature of the isoxazole ring is its weak nitrogen-oxygen (N-O) bond. mdpi.comacs.orgnih.gov This bond is susceptible to cleavage under certain conditions, such as upon electron capture or UV irradiation, which can lead to ring-opening reactions. acs.orgnih.govwikipedia.org While this reactivity is significant, in the context of stable molecular recognition, the intact ring's electrostatic potential is more directly relevant. The electronegative oxygen and nitrogen atoms create a specific dipole moment and a pattern of partial charges across the ring, enabling it to act as a hydrogen bond acceptor.

The isoxazole ring is often considered a valuable scaffold in medicinal chemistry due to its metabolic stability and its ability to serve as a bioisostere for other functional groups, such as amide or ester bonds. researchgate.netrsc.org Its rigid structure helps to position appended functional groups in a well-defined spatial orientation, which is crucial for precise interaction with a target binding site. The electronic nature of the isoxazole ring can be modulated by substituents, which in turn influences its interaction profile. mdpi.com

Table 1: Key Properties of the Isoxazole Ring in Molecular Interactions
PropertyDescriptionType of InteractionReference
AromaticityElectron-rich five-membered ring system.π-π stacking, cation-π interactions. rsc.orgmdpi.com
Heteroatoms (N, O)Presence of electronegative nitrogen and oxygen atoms.Hydrogen bond acceptor, dipole-dipole interactions. wikipedia.org
Weak N-O BondThe bond between nitrogen and oxygen is relatively labile.Potential for ring-opening reactions, influencing chemical stability. mdpi.comacs.orgnih.gov
Rigid ScaffoldProvides a structurally constrained framework.Orients substituents for optimal binding. researchgate.net

Role of the Tert-Butyl Group in Steric and Lipophilic Contributions to Molecular Recognition

The tert-butyl group, a quaternary alkyl substituent, significantly influences molecular recognition primarily through steric and lipophilic effects. Its large, bulky nature creates substantial steric hindrance, which can be a critical determinant of binding specificity. nih.govacs.org By occupying a significant volume, the tert-butyl group can promote favorable interactions by displacing water molecules from a binding pocket (a hydrophobic effect) or prevent non-specific binding by sterically clashing with regions outside the intended binding site.

In experimental studies, the tert-butyl group's unique nuclear magnetic resonance (NMR) signal provides a powerful tool for probing ligand-target interactions. nih.govacs.orgnih.gov The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet in the 1H NMR spectrum, which can be monitored for changes upon binding. nih.gov Furthermore, intermolecular Nuclear Overhauser Effects (NOEs) between the ligand's tert-butyl group and protons of the binding partner can be used to identify the ligand's binding site and orientation at an atomic level. nih.govacs.org

Contribution of the Methylamine (B109427) Moiety to Hydrogen Bonding and Charge-Based Interactions

The methylamine moiety (-CH₂NH₂) appended to the isoxazole ring introduces a primary amine group, which is a versatile functional group for molecular recognition. Amines can act as both hydrogen bond donors (via the N-H protons) and hydrogen bond acceptors (via the nitrogen lone pair). libretexts.org This dual capability allows the methylamine group to form robust hydrogen bond networks with suitable functional groups on a target molecule, such as carbonyl oxygens or hydroxyl groups. aip.orgnih.gov

At physiological pH, the primary amine of the methylamine group is typically protonated to form a positively charged ammonium (B1175870) cation (-CH₂NH₃⁺). This positive charge enables strong, long-range electrostatic or charge-based interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding partner. These ionic interactions, also known as salt bridges, are highly directional and can contribute substantially to binding affinity and specificity.

Structure-Activity Relationship (SAR) Principles for Designed Isoxazole Analogues

The binding of a ligand to a target is governed by the principle of complementarity. This requires a precise match between the ligand's and the target's shape (spatial complementarity) and electronic properties (electronic complementarity).

Spatial Requirements: The rigid isoxazole core acts as a scaffold, dictating the three-dimensional arrangement of its substituents. The relative positions of the tert-butyl group at the 3-position and the methylamine at the 5-position create a specific vector for interaction. The bulky tert-butyl group requires a corresponding hydrophobic pocket in the target, while the flexible methylamine side chain can adopt various conformations to optimize hydrogen bonding and electrostatic interactions.

Electronic Requirements: The distribution of electron density in the isoxazole ring, combined with the positive charge of the protonated methylamine and the nonpolar nature of the tert-butyl group, creates a distinct electrostatic potential. A successful binding partner will have a complementary electrostatic surface, with electron-poor regions of the ligand interacting with electron-rich regions of the target, and vice-versa.

Varying the substituents on the isoxazole scaffold is a common strategy to probe SAR and optimize interactions.

Varying the Alkyl Group: Replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, ethyl) would systematically reduce steric bulk and lipophilicity. This could reveal the optimal size and shape for fitting into a hydrophobic pocket. Conversely, larger or more complex hydrophobic groups could enhance van der Waals interactions if the pocket allows.

Modifying the Amine Group: Changing the primary amine to a secondary or tertiary amine alters the number of hydrogen bond donors and steric accessibility of the nitrogen lone pair. libretexts.org N-alkylation would also increase lipophilicity. Acylating the amine to form an amide would neutralize its basicity and change its hydrogen bonding pattern from a donor/acceptor to a donor/acceptor with a different geometry.

Positional Isomerism: Moving the substituents to different positions on the isoxazole ring would drastically alter the molecule's shape and the relative orientation of the key interacting groups. For example, shifting the tert-butyl group to the 5-position and the methylaminomethyl group to the 3-position would present a completely different interaction profile to a target. SAR studies have shown that even subtle changes, like shifting a nitrogen atom within a heterocyclic ring attached to the isoxazole, can result in a significant change in potency. nih.gov The presence of electron-withdrawing groups on substituents has also been shown to increase activity in some isoxazole series. rsc.org

Table 2: Predicted Impact of Substituent Variations on Molecular Interactions
ModificationStructural ChangePredicted Effect on InteractionReference
Replace tert-butyl with isopropylReduced steric bulk and lipophilicityMay improve fit in smaller pockets; may reduce hydrophobic contribution to binding. mdpi.com
Convert methylamine to dimethylamineLoss of one H-bond donor; increased steric bulk around nitrogen.Reduces H-bond donor capacity; may alter binding orientation due to steric hindrance. libretexts.org
Move tert-butyl to position 4Altered spatial arrangement of functional groups.Drastic change in molecular shape, likely requiring a different binding site architecture. nih.gov
Add electron-withdrawing group (e.g., -Cl) to a phenyl substituentAltered electronic properties of the system.Can enhance activity by modifying the electronic complementarity with the target. rsc.org

Computational Approaches to Understand Ligand-Target Interactions (Non-Biological Targets or General Concepts)

Computational chemistry provides invaluable tools for studying molecular interactions at a theoretical level, offering insights that can guide the design and interpretation of experiments.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov For a molecule like C-(3-tert-butyl-isoxazol-5-yl)-methylamine, docking could be used to model its interaction with a generic binding cavity. The simulation would attempt to place the bulky tert-butyl group in a hydrophobic region while simultaneously optimizing the hydrogen bonding and electrostatic interactions of the methylamine group with polar or charged regions of the cavity. The output is typically a "docking score," which estimates the binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex. nih.gov An MD simulation can reveal the stability of the binding pose predicted by docking, identify key stable interactions (like persistent hydrogen bonds), and highlight the role of water molecules in mediating or competing with the interaction. It can also assess the conformational flexibility of the ligand and the target upon binding. nih.gov

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of the isoxazole derivative with high accuracy. researchgate.net These calculations can determine the molecular electrostatic potential (MEP) surface, which maps the electron-rich and electron-poor regions of the molecule. This provides a detailed picture of where the molecule is likely to engage in electrostatic or hydrogen bonding interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of a series of molecules with their known activities. nih.gov By analyzing a set of isoxazole analogues, a QSAR model could generate contour maps highlighting regions where steric bulk, positive charge, or hydrogen bonding character is favorable or unfavorable for activity, thereby providing a roadmap for designing more potent compounds. nih.gov

These computational approaches are integral to modern chemical research, enabling a deeper understanding of the principles of molecular recognition that govern the behavior of complex organic molecules.

Future Research Trajectories in Isoxazole Chemistry with a Focus on C 3 Tert Butyl Isoxazol 5 Yl Methylamine

Exploration of Novel Synthetic Methodologies for the Compound

The classical synthesis of 3,5-disubstituted isoxazoles often relies on the [3+2] cycloaddition of nitrile oxides with alkynes. nih.govnih.gov For C-(3-tert-butyl-isoxazol-5-yl)-methylamine, a key challenge is the regioselective construction of the isoxazole (B147169) ring. Future research will likely focus on developing novel synthetic routes that offer greater control and efficiency.

Another area of exploration is the use of alternative starting materials. For example, methods starting from β-keto esters or 1,3-diketones could be adapted for the synthesis of the target compound. oaji.net Research into novel activating agents and reaction conditions will be crucial for improving the efficiency of these transformations.

Synthetic Strategy Key Precursors Potential Advantages Research Focus
One-Pot [3+2] CycloadditionPivalaldoxime, Protected PropargylamineReduced reaction time, higher overall yieldDevelopment of efficient in-situ nitrile oxide generation methods
From β-DiketonesPivaloylacetone, Hydroxylamine (B1172632)Readily available starting materialsOptimization of cyclization conditions for regioselectivity
Metal-Catalyzed ApproachesTerminal alkynes, Nitrile oxidesHigh regioselectivity, milder reaction conditionsExploration of copper(I) and other transition metal catalysts organic-chemistry.org

Development of Advanced Catalytic Systems for Efficiency and Selectivity

Catalysis is set to play a pivotal role in the future synthesis of complex isoxazoles. The development of advanced catalytic systems can significantly enhance the efficiency and regioselectivity of isoxazole formation.

Transition metal catalysis, particularly with copper, has shown promise in controlling the regioselectivity of [3+2] cycloaddition reactions. organic-chemistry.org Future research could focus on developing novel ligands for copper catalysts to fine-tune their steric and electronic properties, thereby maximizing the yield of the desired 3,5-disubstituted isoxazole.

Organocatalysis represents another burgeoning field with potential applications. Chiral organocatalysts could be employed to achieve asymmetric synthesis of isoxazole derivatives, which is of significant interest in medicinal chemistry. Furthermore, the use of hypervalent iodine reagents as catalysts for intramolecular cycloadditions of aldoximes presents a metal-free alternative for the synthesis of fused isoxazole systems, a strategy that could be adapted for the synthesis of novel derivatives. mdpi.com

Catalytic System Catalyst Type Potential Advantages Future Research Direction
Copper(I)-Catalyzed CycloadditionHomogeneous Copper(I) salts with ligandsHigh regioselectivity, mild conditionsDesign of new ligands for enhanced selectivity and turnover number
Gold-Catalyzed CycloisomerizationGold(III) chlorideAccess to substituted isoxazoles from α,β-acetylenic oximes organic-chemistry.orgExpanding the substrate scope and understanding the reaction mechanism
Hypervalent Iodine CatalysisIn-situ generated hydroxy(aryl)iodonium speciesMetal-free, environmentally benignApplication to intermolecular cycloadditions for isoxazole synthesis mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are revolutionizing chemical manufacturing by enabling safer, more efficient, and scalable production. durham.ac.ukacs.orgresearchgate.net The application of these technologies to the synthesis of this compound could offer significant advantages.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. nih.gov For the synthesis of isoxazoles, flow chemistry can facilitate the safe handling of potentially hazardous intermediates, such as nitrile oxides. researchgate.net

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and starting materials, accelerating the optimization of synthetic routes. durham.ac.ukacs.org The integration of online purification and analysis techniques can further streamline the process, enabling the on-demand synthesis of the target compound and its derivatives.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. bohrium.comnih.gov Advanced computational approaches can provide valuable insights into the reactivity, selectivity, and properties of isoxazole derivatives, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity of cycloaddition reactions. bohrium.com This can help in the rational design of substrates and catalysts to favor the formation of the desired 3,5-disubstituted isoxazole.

Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity and pharmacokinetic properties of novel this compound derivatives. nih.govresearchgate.net This predictive modeling can aid in prioritizing the synthesis of compounds with the most promising therapeutic potential.

Discovery of New Chemical Transformations for Isoxazole Methylamines

The aminomethyl group at the 5-position of the isoxazole ring serves as a versatile handle for further chemical modifications. Future research will undoubtedly focus on exploring new chemical transformations to generate a diverse library of derivatives with unique properties.

The primary amine can be readily acylated, alkylated, or sulfonylated to introduce a wide range of functional groups. Furthermore, the amine can participate in condensation reactions to form imines, which can then undergo further transformations. The development of novel reductive heterocyclization strategies could also open up pathways to fused heterocyclic systems. nih.gov

Another exciting area is the use of the isoxazole ring itself as a reactive intermediate. The N-O bond of the isoxazole can be cleaved under reductive conditions to yield an enamino ketone, providing a pathway to other heterocyclic systems or functionalized open-chain compounds. nih.gov Exploring the scope of these ring-transformation reactions for this compound will be a key area of future investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE, and what critical steps ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are used to stabilize reactive intermediates during alkylation or condensation reactions. Key steps include:

  • Amine Functionalization : Coupling tert-butyl-substituted isoxazole precursors with methylamine derivatives under inert conditions to avoid side reactions .
  • Purification : Silica gel chromatography or recrystallization ensures purity, with monitoring via TLC or HPLC .
    • Critical Considerations : Steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating prolonged heating or catalytic acceleration .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify structural motifs (e.g., tert-butyl singlet at ~1.3 ppm, isoxazole ring protons at 6.0–7.0 ppm). Integration ratios confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, distinguishing regioisomers .
  • FT-IR : Bands at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the isoxazole and amine groups .

Q. What are the key solubility and stability considerations for this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : The tert-butyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Aqueous solubility is limited but can be improved via salt formation (e.g., HCl salts) .
  • Stability : Hydrolysis of the isoxazole ring under acidic/basic conditions necessitates pH-neutral storage. Long-term stability studies recommend storage at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group introduces steric bulk, which:

  • Reduces Reactivity : Hinders nucleophilic attack at adjacent sites, requiring catalysts (e.g., phase-transfer agents) or elevated temperatures .
  • Directs Regioselectivity : Electron-donating effects stabilize specific transition states, favoring substitution at less hindered positions. Computational modeling (e.g., DFT) predicts these effects .

Q. What computational methods are used to predict the electronic structure and interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and charge distribution. For example, the isoxazole ring’s electron-deficient nature is confirmed via Mulliken charges .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), guiding rational drug design .

Q. How does the compound interact with biological macromolecules, and what assays are used to study this?

  • Methodological Answer :

  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for proteins (e.g., kinases). The tert-butyl group may enhance hydrophobic binding pockets .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) measure IC₅₀ values, with structural insights from X-ray crystallography .

Q. Are there contradictory reports on the compound’s stability, and how can these be resolved experimentally?

  • Methodological Answer : Discrepancies in stability data (e.g., hydrolytic degradation rates) may arise from:

  • Experimental Conditions : Variations in pH, temperature, or solvent purity. Accelerated stability studies under controlled conditions (ICH guidelines) standardize protocols .
  • Analytical Sensitivity : HPLC-MS vs. UV detection may yield differing degradation profiles. Multi-method validation resolves inconsistencies .

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